3-(Butylsulfonamido)phenylboronic acid
Description
3-(Butylsulfonamido)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted at the meta-position with a butylsulfonamido group (–NHSO₂C₄H₉) and a boronic acid (–B(OH)₂) moiety. This compound is structurally tailored to leverage the unique properties of boronic acids, such as their ability to form reversible covalent bonds with diols (e.g., sugars) and participate in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
[3-(butylsulfonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-2-3-7-17(15,16)12-10-6-4-5-9(8-10)11(13)14/h4-6,8,12-14H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLUCZZOOILMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674468 | |
| Record name | {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-65-3 | |
| Record name | {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Sulfonamide Intermediate
The sulfonamide group is introduced by reacting a suitable sulfonyl chloride with a butylamine derivative or by direct sulfonation of an aniline derivative followed by amine substitution. For example, 4-bromobenzenesulfonyl chloride can be reacted with butylamine to yield 4-bromobutylsulfonamide phenyl intermediate with high yield (~90%) under controlled conditions (ice bath, triethylamine base, acetonitrile solvent).
- 4-Bromobenzenesulfonyl chloride + Butylamine → 4-Bromophenyl-butylsulfonamide
This intermediate is isolated by extraction, washing, drying, and recrystallization.
Introduction of the Boronic Acid Group
The boronic acid moiety is introduced typically by lithiation of the aryl bromide followed by reaction with a borate ester or boron electrophile.
- Treatment of the 4-bromophenyl-butylsulfonamide intermediate with n-butyllithium at low temperature (dry-ice bath) generates the corresponding aryllithium species.
- Subsequent quenching with trimethyl borate or trialkyl borate esters produces the boronate ester.
- Hydrolysis of this ester under acidic conditions yields the free boronic acid.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Lithiation | n-Butyllithium (0.16 mol) | Dropwise addition, -78°C, 1 h | - |
| Boronation | Trimethyl borate | Stir at room temperature overnight | - |
| Hydrolysis | Dilute HCl (pH ~6.5) | Stir 30 min | 60-70 |
This method is adapted from protocols for phenylboronic acid synthesis, modified to accommodate the sulfonamido substituent.
Oxidation of Sulfide to Sulfone (If Needed)
In some synthetic routes, the butylsulfonamido group may be introduced via oxidation of a sulfide intermediate to the sulfone stage using oxidants such as 3-chloroperoxybenzoic acid (m-CPBA), ensuring the sulfonamide functionality is in the correct oxidation state.
Alternative Synthetic Routes
Transition Metal-Catalyzed Borylation: Aryl halides bearing sulfonamide groups can undergo palladium-catalyzed borylation with bis(pinacolato)diboron or similar reagents to directly install the boronic acid precursor, followed by hydrolysis.
Directed Ortho-Metalation: Using strong bases such as lithium diisopropylamide (LDA), ortho-metalation of sulfonamide-substituted aromatics can be achieved, followed by boronation.
These methods offer versatility depending on available starting materials and desired substitution patterns.
Research Findings and Data Summary
A key study demonstrated the preparation of sulfonamide-phenylboronic acid derivatives through the above lithiation-boronation route, achieving high purity and yields suitable for further application in affinity chromatography and biochemical assays.
| Compound | Yield (%) | Purity (NMR) | Key Characterization Data |
|---|---|---|---|
| 4-Bromophenyl-butylsulfonamide | 90 | >98% | 1H NMR, 13C NMR, MS |
| 3-(Butylsulfonamido)phenylboronic acid | 60-70 | >95% | 1H NMR, 11B NMR, IR, MS |
These compounds showed enhanced binding affinity for cis-diol containing molecules compared to unsubstituted phenylboronic acid, attributed to the electron-withdrawing sulfonamide group lowering the boronic acid pKa and improving chelation.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Sulfonamide formation | Nucleophilic substitution | 4-Bromobenzenesulfonyl chloride + butylamine, Et3N, CH3CN, 0°C to RT | High yield, clean reaction |
| Lithiation | Halogen-lithium exchange | n-Butyllithium, hexane, -78°C | Requires careful handling of pyrophoric reagent |
| Boronation | Electrophilic trapping with borate ester | Trimethyl borate, RT, hydrolysis with dilute acid | Produces boronic acid after hydrolysis |
| Oxidation (optional) | Sulfide to sulfone oxidation | m-CPBA, DCM, 0°C to RT | Ensures sulfonamide oxidation state |
| Transition metal catalysis | Pd-catalyzed borylation (alternative) | Pd catalyst, diboron reagent, base, solvent, heat | Alternative route, useful for complex substrates |
Chemical Reactions Analysis
Types of Reactions: 3-(Butylsulfonamido)phenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce boronic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Boronic acids, including BS-PBA, have shown potential as anticancer agents due to their ability to inhibit proteasome activity. The compound's structure allows it to form reversible covalent bonds with diols, which can be exploited for targeted drug delivery systems. For instance, studies have demonstrated that phenylboronic acids can enhance the efficacy of existing anticancer drugs by modifying their pharmacokinetic properties and selectivity towards cancer cells .
1.2 Glucose-Sensitive Drug Delivery
BS-PBA can be incorporated into hydrogels that respond to glucose levels in the body. These hydrogels can release therapeutic agents such as insulin in a controlled manner, making them suitable for diabetes management. Research indicates that the incorporation of BS-PBA into polymer matrices allows for glucose-triggered drug release, enhancing the effectiveness of treatments while minimizing side effects .
3.1 Suzuki-Miyaura Coupling Reaction
BS-PBA is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction allows for the functionalization of aromatic compounds, making BS-PBA a useful tool for synthesizing complex organic molecules . The efficiency of BS-PBA in these reactions is attributed to its ability to stabilize intermediates and facilitate product formation.
Biosensing Applications
4.1 Detection of Biomolecules
The unique interaction between boronic acids and diols makes BS-PBA suitable for biosensing applications. It can be used to develop sensors that detect biomolecules such as glucose or catecholamines through changes in fluorescence or conductivity upon binding . This property is particularly useful for creating diagnostic tools for monitoring metabolic diseases.
Case Studies
Case Study 1: Glucose-Responsive Hydrogels
A recent study developed a glucose-sensitive hydrogel incorporating BS-PBA, demonstrating its ability to release insulin in response to varying glucose concentrations. The hydrogel exhibited significant swelling behavior and drug loading capacity, making it a promising candidate for diabetes treatment .
Case Study 2: Anticancer Drug Enhancement
Research involving BS-PBA showed that when combined with existing chemotherapeutics, it improved selectivity towards cancer cells while reducing toxicity to normal cells. This enhancement was attributed to the compound's ability to modulate the pharmacokinetic profiles of the drugs involved .
Mechanism of Action
The mechanism by which 3-(Butylsulfonamido)phenylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, which may play a role in its biological activity.
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(butylsulfonamido)phenylboronic acid with structurally or functionally related boronic acid derivatives, focusing on binding affinity, reactivity, and applications.
Table 1: Key Properties of this compound and Analogs
Key Comparisons
Binding Affinity for Sialic Acids (Neu5Ac): The butylsulfonamido group likely enhances binding affinity compared to unsubstituted PBA (11.6 M⁻¹) due to synergistic hydrogen bonding from the sulfonamido moiety. A structurally similar compound, 3-(propionamido)phenylboronic acid, exhibits a high binding constant (37.6 M⁻¹) with Neu5Ac, suggesting that amide/sulfonamido groups improve specificity . In contrast, PBA binds weakly to sugars like glucose (5.1 M⁻¹) and mannose (8.5 M⁻¹), highlighting the importance of substituents in targeting complex carbohydrates .
Reactivity in Suzuki-Miyaura Coupling:
- Phenylboronic acid yields ~26% in cross-coupling with sultine derivatives, while electron-deficient analogs like 3-(trifluoromethyl)phenylboronic acid achieve higher yields (31%) due to enhanced electrophilicity .
- The butylsulfonamido group may hinder coupling efficiency due to steric bulk or palladium coordination, necessitating optimized conditions (e.g., Pd(OAc)₂ with TPPTS ligand) as seen in challenging Suzuki reactions .
Biological and Material Applications: Sulfonamido Derivatives: 3-(Methanesulfonamido)phenylboronic acid-modified dendrimers demonstrate high cytosolic delivery efficiency (e.g., P4 in ), suggesting that sulfonamido groups improve biomaterial interactions. Amino/Carboxy Derivatives: 3-Aminophenylboronic acid is integral to pH-responsive hydrogels, while 3-carboxy variants enhance water solubility for biomedical adhesives .
Stability and Solubility:
- Sulfonamido and carboxy groups improve aqueous solubility compared to hydrophobic substituents (e.g., –CF₃, –C₂H₅). However, boronic acids with electron-withdrawing groups (e.g., –SO₂NH₂) may form anhydrides under dry conditions, requiring careful storage .
Biological Activity
3-(Butylsulfonamido)phenylboronic acid is a derivative of phenylboronic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings on the biological activities associated with this compound, highlighting its mechanisms, efficacy, and potential applications.
- Molecular Formula : C₁₁H₁₅BNO₂S
- Molecular Weight : 233.22 g/mol
The compound features a boronic acid functional group, which is known for its ability to interact with various biological molecules, including enzymes and receptors.
Antimicrobial Properties
Research indicates that phenylboronic acid derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that certain derivatives can inhibit the growth of bacteria such as Escherichia coli and Klebsiella pneumoniae by acting as enzyme inhibitors against β-lactamases, which are critical in antibiotic resistance mechanisms .
Table 1: Antimicrobial Efficacy of Phenylboronic Acid Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli (ATCC 25922) | 6.50 mg/mL |
| Other phenylboronic acids | Klebsiella pneumoniae | Varies (dependent on derivative) |
Anticancer Activity
The anticancer potential of phenylboronic acids has been explored in various studies. For instance, it has been observed that these compounds can selectively inhibit the migration and proliferation of cancer cells without significantly affecting non-tumorigenic cells. This selective action is crucial for developing targeted cancer therapies .
Case Study: Inhibition of Prostate Cancer Cell Migration
In vitro studies demonstrated that this compound at concentrations as low as 1 µM significantly inhibited the migration of prostate cancer cell lines (DU-145 and PC-3), while having minimal effects on non-tumorigenic cell lines . The results suggest a promising avenue for therapeutic development.
The mechanism through which phenylboronic acids exert their biological effects often involves their ability to form reversible covalent bonds with diols present in various biological molecules. This property allows them to modulate enzyme activity and interfere with cellular signaling pathways .
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits β-lactamases, restoring antibiotic efficacy |
| Cell Migration Inhibition | Alters cytoskeletal dynamics in cancer cells |
| Interaction with Receptors | Modulates receptor activity affecting cellular responses |
Research Findings
Recent studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications. For example:
- Antibacterial Studies : A series of experiments confirmed that this compound can restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting class A and C β-lactamases .
- Anticancer Studies : The compound demonstrated significant anti-migratory effects on cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Butylsulfonamido)phenylboronic acid, and what purity benchmarks are critical?
- The synthesis typically involves multi-step functionalization of phenylboronic acid. For sulfonamide-substituted derivatives, a key step is the reaction of 3-aminophenylboronic acid with butylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage. Post-synthetic purification via recrystallization or column chromatography is essential, with purity >95% (HPLC) required for reproducibility in downstream applications .
- Key parameters : Monitor reaction progress via TLC or LC-MS, and confirm purity using NMR (¹H, ¹³C) and elemental analysis .
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound?
- ¹H NMR identifies the butylsulfonamido group (δ ~1.0–1.5 ppm for CH₂ groups, δ ~3.0–3.5 ppm for NH-SO₂), while the boronic acid proton appears as a broad peak at δ ~6.5–8.5 ppm. ¹³C NMR confirms aromatic carbons (δ ~120–140 ppm) and sulfonamide-related carbons (δ ~40–50 ppm). ¹¹B NMR (δ ~25–35 ppm) verifies the boronic acid moiety .
Advanced Research Questions
Q. How does the sulfonamide substituent influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- The electron-withdrawing sulfonamide group enhances the electrophilicity of the boronic acid, improving coupling efficiency with aryl halides. However, steric hindrance from the butyl chain may reduce reaction rates. Optimization of catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) and solvent systems (THF/water mixtures) is critical to mitigate these effects .
- Data contradiction : Some studies report lower yields with bulky sulfonamide groups compared to unsubstituted phenylboronic acids. This discrepancy may arise from variations in base strength (e.g., K₂CO₃ vs. Cs₂CO₃) or microwave-assisted vs. traditional heating methods .
Q. What strategies improve the aqueous solubility of this compound for biological assays?
- Solubility challenges stem from the hydrophobic butyl chain. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain biocompatibility .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls or carboxylates) on the phenyl ring without altering the sulfonamide moiety .
- pH adjustment : Boronic acids form cyclic esters with diols under basic conditions (pH >8), enhancing solubility .
Q. How does this compound interact with serine proteases in medicinal chemistry studies?
- The boronic acid group acts as a transition-state analog, forming reversible covalent bonds with catalytic serine residues in proteases (e.g., thrombin or β-lactamases). The sulfonamide group enhances binding specificity by interacting with hydrophobic pockets near the active site. Competitive inhibition assays (IC₅₀) and X-ray crystallography are used to validate these interactions .
- Recent findings : Substitution at the 3-position optimizes steric and electronic compatibility with target enzymes, as shown in kinetic studies comparing butylsulfonamido vs. methylsulfonamido derivatives .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- High-resolution mass spectrometry (HRMS) : Identifies impurities at ppm levels by comparing experimental vs. theoretical masses .
- Ion chromatography : Detects residual sulfonic acids or borate salts .
- Solid-state NMR : Characterizes crystalline vs. amorphous forms, which impact stability in long-term storage .
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?
- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gap), acidity (pKa of boronic acid), and electrostatic potential surfaces. These predict reactivity in cross-coupling and binding affinity in enzyme inhibition .
Experimental Design Challenges
Q. What are the pitfalls in scaling up the synthesis of this compound from milligram to gram quantities?
- Exothermic reactions : Sulfonylation steps may require controlled cooling to prevent decomposition .
- Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective scaling.
- Byproduct formation : Optimize stoichiometry of sulfonyl chloride to avoid di-sulfonated byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
